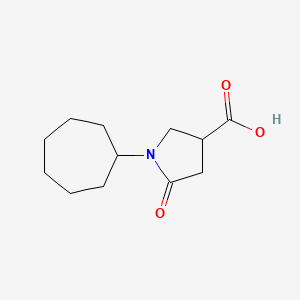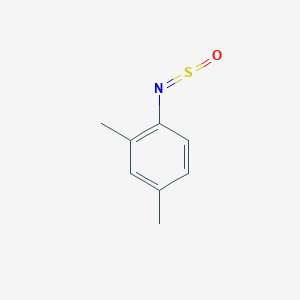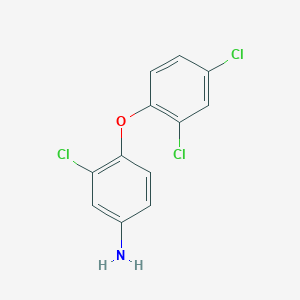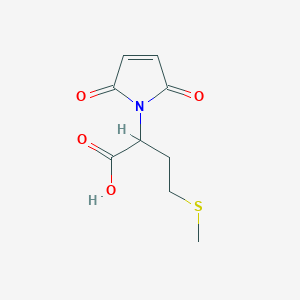
Dimethyl methoxy(phenyl)methylphosphonate
Descripción general
Descripción
Dimethyl methoxy(phenyl)methylphosphonate (DMPP) is a small molecule that has been used in a wide variety of scientific research applications. It is an organophosphonate compound that has been studied for its potential to act as a substrate for enzyme-catalyzed reactions, its ability to interact with proteins, and its ability to act as a ligand for metal ions. DMPP is an important research tool for scientists, as it can be used to study the structure and function of proteins, as well as the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation
Dimethyl phenylphosphonate (DMPP), a compound closely related to Dimethyl methoxy(phenyl)methylphosphonate, has been studied in the context of photocatalytic degradation. Specifically, TiO2-mediated photocatalysis has been shown to result in the degradation of DMPP, producing products like phosphonic mono-acid through processes such as ring hydroxylation and demethylation (Oh et al., 2003).
Electrochemical Applications
Research has also been conducted on the use of similar compounds in the field of electrochemistry. For instance, dimethyl(2-methoxyethoxy)methylphosphonate (DMMEMP), closely related to the chemical of interest, has been evaluated as a safe electrolyte solvent for lithium-ion batteries. It demonstrated properties like nonflammability, moderate viscosity, high dielectric constant, and good thermal stability, offering a wide electrochemical stability window (Wu et al., 2009).
Adsorption Studies
In another study, the adsorption of Dimethyl Methylphosphonate (DMMP), a simulant for chemical warfare agents and structurally related to this compound, was investigated on MoO3. This research explored the interaction of DMMP with metal oxides and found that oxygen vacancies, surface hydroxyl groups, and molecular water on MoO3 surfaces enhanced adsorption (Head et al., 2016).
Chemical Warfare Agent Simulant Studies
The compound has also been used in studies related to the destruction of chemical warfare agent simulants. For example, research on photocatalytic destruction of simulants like DMMP revealed insights into the conversion of these compounds into inorganic products (Vorontsov et al., 2002).
Hydrolysis Research
DMMP's hydrolysis in hot-compressed water has been studied as well, highlighting its utility as a surrogate for organophosphate nerve agents. This research showed that DMMP hydrolysis followed pseudo-first-order reaction behavior, producing less toxic compounds (Pinkard et al., 2020).
Mecanismo De Acción
Target of Action
Dimethyl methoxy(phenyl)methylphosphonate is an organophosphorus compound
Mode of Action
It’s known that it can react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents . Various amines can be used to catalyse this process .
Biochemical Pathways
It’s known that phosphonic acids, which can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (btms), followed by desilylation upon contact with water or methanol . This process might be relevant to the biochemical pathways affected by this compound.
Result of Action
It’s known that it can be used as a sarin-simulant for the calibration of organophosphorus detectors .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, when heated to temperatures greater than 302°F, it will act as an alkylating agent with basic nitrogen compounds and phenols . It also reacts with enol lactones .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dimethyl methoxy(phenyl)methylphosphonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in phosphorylation processes. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. For instance, this compound can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, by phosphorylating its active site .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the disruption of calcium signaling pathways, which are vital for numerous cellular functions, including muscle contraction and neurotransmitter release . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. At the molecular level, this compound can bind to the active sites of enzymes, such as acetylcholinesterase, resulting in the phosphorylation of the enzyme and subsequent inhibition of its activity . This inhibition can lead to the accumulation of neurotransmitters in synaptic clefts, disrupting normal neurotransmission and causing various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can undergo hydrolysis in the presence of water, leading to the formation of methylphosphonic acid and other degradation products . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild enzyme inhibition and subtle changes in cellular function. At higher doses, it can lead to significant toxic effects, including severe enzyme inhibition, disruption of cellular metabolism, and adverse physiological effects . Studies have shown that high doses of this compound can cause neurotoxicity, hepatotoxicity, and other toxic effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its hydrolysis and degradation. Enzymes such as phosphatases can catalyze the hydrolysis of this compound, leading to the formation of methylphosphonic acid and other metabolites . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in cells, influencing cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its presence in the cytoplasm can affect various cytoplasmic enzymes and signaling pathways.
Propiedades
IUPAC Name |
[dimethoxyphosphoryl(methoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-12-10(15(11,13-2)14-3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFQVZPOBWHIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396902 | |
| Record name | dimethyl methoxy(phenyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62456-45-5 | |
| Record name | dimethyl methoxy(phenyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)
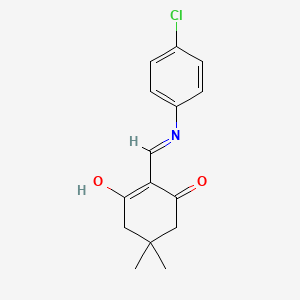
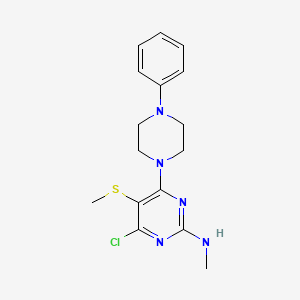

![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)
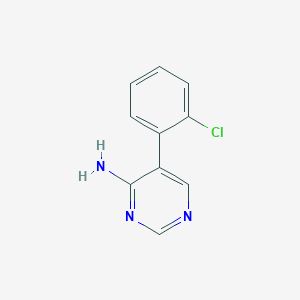

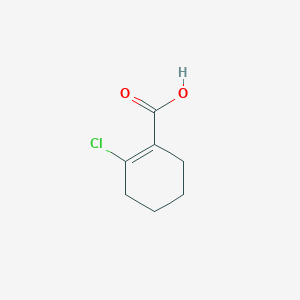
![Benzamide, N-[(cyclopropylamino)thioxomethyl]-](/img/structure/B3032841.png)
